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Introduction
GSK2256098 is an orally bioavailable, potent, and selective small-molecule inhibitor of Focal

Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell

proliferation, survival, migration, and angiogenesis.[1] Overexpression and hyperactivity of FAK

are implicated in the progression and metastasis of various solid tumors, making it a compelling

target for cancer therapy.[1] This technical guide provides a comprehensive overview of the

current understanding of the pharmacokinetics of GSK2256098, summarizing key data from

preclinical and clinical studies to inform further research and development.

Absorption
Following oral administration in patients with advanced solid tumors, GSK2256098 is absorbed

with a median time to maximum plasma concentration (tmax) ranging from 1.5 to 4 hours.[1]

The pharmacokinetic profile of GSK2256098 has been evaluated in a phase I clinical trial

across a range of doses.

Table 1: Single-Dose Pharmacokinetic Parameters of GSK2256098 in Patients with Advanced

Solid Tumors (Day 1)[1]
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Dose (mg
BID)

n

Cmax
(ng/mL)
[Geometric
Mean
(%CV)]

AUC(0-∞)
(ng*h/mL)
[Geometric
Mean
(%CV)]

tmax (h)
[Median
(Range)]

t1/2 (h)
[Geometric
Mean]

80 3 315 (55) 1630 (55) 2.0 (1.5-2.0) 4.0

160 3 557 (26) 3380 (24) 2.0 (1.5-4.0) 4.6

300 3 1110 (28) 7190 (31) 2.0 (2.0-2.0) 5.0

600 6 2150 (36) 15800 (37) 2.0 (1.5-4.0) 5.8

1000 6 4090 (37) 29000 (42) 2.0 (1.5-4.0) 6.1

1250 7 4380 (44) 30500 (43) 4.0 (1.5-4.0) 6.0

1500 6 5490 (43) 41300 (43) 2.8 (1.5-4.0) 9.0

Data extracted from a phase I study in patients with advanced solid tumors. Administration was

with a light meal. %CV: Coefficient of Variation

Table 2: Repeat-Dose Pharmacokinetic Parameters of GSK2256098 in Patients with Advanced

Solid Tumors (Day 15)[1]
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Dose (mg BID) n
Cmax (ng/mL)
[Geometric
Mean (%CV)]

AUC(0-t)
(ng*h/mL)
[Geometric
Mean (%CV)]

tmax (h)
[Median
(Range)]

80 3 240 (54) 1020 (54) 1.5 (1.5-2.0)

160 3 473 (33) 2370 (31) 2.0 (1.5-2.0)

300 3 913 (39) 5250 (40) 2.0 (1.5-2.0)

600 6 1520 (44) 9200 (46) 2.0 (1.5-4.0)

1000 6 2800 (52) 17100 (52) 2.0 (1.5-4.0)

1250 7 2690 (54) 17000 (54) 2.0 (1.5-4.0)

1500 6 3630 (55) 24800 (55) 2.0 (1.5-4.0)

Data extracted from a phase I study in patients with advanced solid tumors. Administration was

with a light meal. %CV: Coefficient of Variation

Effect of Food
A food effect study in healthy volunteers indicated that administration of GSK2256098 with a

high-fat meal resulted in a modest increase in exposure. For this reason, in the phase I study in

cancer patients, the drug was administered with a light meal to ensure consistency.[1]

Distribution
The distribution of GSK2256098 has been investigated, particularly its ability to penetrate the

central nervous system (CNS), a critical factor for treating brain tumors like glioblastoma.

Preclinical Data
Preclinical studies in rats with an intact blood-brain barrier (BBB) showed limited CNS

penetration of GSK2256098.[2]

Clinical Data in Glioblastoma
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A clinical study in patients with recurrent glioblastoma utilized positron emission tomography

(PET) with radiolabeled [11C]GSK2256098 to assess its distribution. The study revealed that

while GSK2256098 has low penetration into normal brain tissue, it achieves significantly higher

concentrations in tumor tissue, likely due to a disrupted BBB.[2]

Table 3: Volume of Distribution (VT) of [11C]GSK2256098 in Patients with Recurrent

Glioblastoma[2][3]

Tissue VT Estimate (Geometric Mean)

Tumor Tissue 0.9

Surrounding T2 Enhancing Areas 0.5

Normal Brain 0.4

VT is a measure of the volume of tissue in which the radiotracer is distributed.

Plasma Protein Binding
As of the latest available public information, the specific percentage of GSK2256098 bound to

human plasma proteins has not been reported.

Metabolism
The metabolism of GSK2256098 has not been fully characterized in publicly available

literature. However, some insights can be drawn from clinical study designs and observations.

In a PET study using [11C]GSK2256098, it was noted that tracer metabolism was "moderate,"

with approximately 30-55% of the radioactivity in plasma at 90 minutes corresponding to the

parent drug, indicating the presence of metabolites.[2]

Clinical trials with GSK2256098 have often excluded the concomitant use of strong inhibitors or

inducers of cytochrome P450 (CYP) enzymes such as CYP3A4, CYP2C8, and CYP2C9, as

well as the transporter OATP1B1. This suggests that these pathways may be involved in the

metabolism and disposition of GSK2256098. However, direct evidence and detailed metabolic

pathways have not been published.
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Excretion
Detailed information regarding the routes of excretion (e.g., renal, fecal) and the proportion of

GSK2256098 and its metabolites eliminated by each pathway is not currently available in the

public domain.

Drug Interactions
A clinically significant drug-drug interaction has been observed between GSK2256098 and the

MEK inhibitor trametinib. Co-administration resulted in a 2-4 fold increase in trametinib plasma

concentrations.[4] This interaction necessitated dose adjustments in combination therapy trials.

The mechanism of this interaction has not been fully elucidated but may involve competition for

metabolic enzymes or transporters.

Experimental Protocols
Phase I Study in Advanced Solid Tumors[1][5]

Study Design: Open-label, dose-escalation study in patients with advanced solid tumors.

Dosing: GSK2256098 administered orally twice daily (BID) in continuous 21-day cycles.

Doses escalated from 80 mg to 1500 mg BID.

Pharmacokinetic Sampling: Serial blood samples were collected on Day 1 and Day 15 at

pre-dose and at various time points post-dose to determine plasma concentrations of

GSK2256098.

Analytical Method: Plasma concentrations of GSK2256098 were quantified using a validated

liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Glioblastoma PET Sub-study[2]
Study Design: An expansion cohort of a phase I study in patients with recurrent glioblastoma.

Dosing: Patients received oral GSK2256098. On a separate day, they received a microdose

of intravenous [11C]GSK2256098.
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Imaging: Dynamic PET scans were performed over 90 minutes following the injection of

[11C]GSK2256098 to assess its biodistribution and kinetics in the brain and tumor.

Pharmacokinetic Sampling: Parallel blood samples were collected during the PET scan to

measure plasma radioactivity and parent [11C]GSK2256098 concentrations.
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Caption: Workflow of key pharmacokinetic experiments for GSK2256098.
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Caption: Simplified FAK signaling pathway and the inhibitory action of GSK2256098.

Conclusion
GSK2256098 exhibits dose-proportional pharmacokinetics over a wide range of oral doses in

cancer patients. It demonstrates the ability to penetrate brain tumors, a crucial characteristic for

an agent being investigated for glioblastoma. While key parameters like absorption and

elimination half-life have been characterized, a comprehensive understanding of its metabolism

and excretion pathways remains elusive in the public domain. Further studies are warranted to

fully elucidate the ADME properties of GSK2256098, which will be critical for its continued

clinical development, both as a monotherapy and in combination with other anti-cancer agents.

The observed drug-drug interaction with trametinib highlights the importance of careful

consideration of co-administered therapies. As research progresses, a more complete

pharmacokinetic profile will undoubtedly emerge, aiding in the optimization of its therapeutic

use.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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